Taxifolin
Overview
Description
Taxifolin, also known as dihydroquercetin, is a catechol-type flavonoid that displays cardioprotective, neuroprotective, antioxidative, and anticancer chemotherapeutic activities . It is a flavonoid or natural nutrient found in plants, including cannabis . It is extracted from plants such as Siberian larch and milk thistle .
Synthesis Analysis
Taxifolin can be synthesized from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated from an enrichment culture of Smilax glabra rhizome to achieve the deglycosylation reaction . Taxifolin microtubes and taxifolin microspheres were synthesized from raw taxifolin API using several methods of crystal engineering .
Molecular Structure Analysis
Taxifolin has two stereocenters on the C-ring, as opposed to quercetin which has none . For example, (+)-taxifolin has (2R,3R)-configuration, making it 1 out of 4 stereoisomers that comprise 2 pairs of enantiomers . The morphology of the solid phase is very specific for each sample .
Chemical Reactions Analysis
Taxifolin can be obtained by deglycosylation of astilbin . When a culture of strain SQH4 was filtered, and the mycelia were suspended in phosphate buffer (0.2 mol/L, pH 4.5) with a volume equal to that of the culture filtrate, and both were used to biotransform astilbin, the yields of taxifolin were 49.6% from the mycelia and 8.34% from the culture filtrate .
Physical And Chemical Properties Analysis
Taxifolin has a molecular formula of C15H12O7 and a molecular weight of 304.25 . It is soluble in DMSO and water .
Scientific Research Applications
1. Cosmetology
Taxifolin (TXF), a flavonoid with strong antioxidant activity, has been tested for its biological effects on adult human skin . The study investigated the effects of two creams: 3% S. balsamita extract and 3% TXF on the function of adult skin . The biophysical and biomechanical skin parameters were measured before and after applying the creams . The 3% S. balsamita extract cream reduced hyperpigmentation, erythema, and elevated pH . A higher penetration rate was revealed for the 3% TXF cream than for the 3% S. balsamita extract cream . A total of 3% TXF cream improved skin viscoelasticity .
2. Pharmacology
Taxifolin is a flavonoid compound, originally isolated from the bark of Douglas fir trees, which is often found in foods such as onions and olive oil . It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial and other pharmacological activities . This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
3. Hepatoprotection
Taxifolin has demonstrated hepatoprotective activity . Although the specific methods of application or experimental procedures are not detailed in the source, this application suggests that taxifolin could be an effective treatment for a variety of liver disorders.
4. Antiangiogenic
Taxifolin has shown antiangiogenic activity . This means it can inhibit the formation of new blood vessels, which is particularly useful in preventing the growth and spread of cancer cells.
5. Cardiovascular
Taxifolin has demonstrated cardiovascular activity . This suggests that it could be beneficial in treating various heart and blood vessel conditions.
6. Pulmonary
Taxifolin has shown pulmonary activity . This suggests that it could be beneficial in treating various lung conditions.
7. Anti-Cancer
Taxifolin has shown promising pharmacological activities for managing cancerous tumors . The anti-cancer activity was the most potent of the pharmacological activities when evaluated using various in vitro and in vivo models .
8. Anti-Inflammatory
Taxifolin has demonstrated anti-inflammatory activity . This suggests that it could be beneficial in treating various inflammatory conditions.
9. Microbial Infections
Taxifolin has shown activity against microbial infections . This suggests that it could be beneficial in treating various bacterial and viral infections.
10. Oxidative Stress
Taxifolin has demonstrated activity against oxidative stress . This suggests that it could be beneficial in treating conditions related to oxidative stress.
11. Amyloid-β-associated Conditions
Recently, taxifolin has been demonstrated to inhibit Aβ fibril formation in vitro . It has also been shown to improve cerebral blood flow, facilitate Aβ clearance in the brain, and suppress cognitive decline in a mouse model of CAA . These findings suggest the novel therapeutic potentials of taxifolin for CAA .
7. Anti-Fatigue
Taxifolin intake was shown to affect the brain activity of healthy young adults and demonstrated an antifatigue effect, thereby reducing subjective fatigue . A single intake of taxifolin may enhance the removal of foreign substances by strengthening the innate immune system and suppressing the occurrence of injury .
8. Immune System Enhancement
A single intake of taxifolin may enhance the removal of foreign substances by strengthening the innate immune system . This suggests that it could be beneficial in boosting the immune system and protecting the body from various diseases.
9. Brain Activity Enhancement
Taxifolin intake was shown to affect the brain activity of healthy young adults . This suggests that it could be beneficial in enhancing brain function and cognitive abilities.
10. Inflammation Management
Taxifolin has promising pharmacological activities for managing inflammation . This suggests that it could be beneficial in treating various inflammatory conditions.
Safety And Hazards
Taxifolin is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin | |
CAS RN |
480-18-2, 24198-97-8 | |
Record name | Taxifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAXIFOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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